Diammonium citrate
Overview
Description
Diammonium citrate is a citrate salt in which two of the three carboxy groups are deprotonated and associated with ammonium ions as counter-cations. It is commonly used as a buffering agent, chelating agent, and in various industrial applications. The compound appears as white particles or crystalline powder and is soluble in water but only slightly soluble in alcohol .
Biochemical Analysis
Biochemical Properties
Diammonium citrate can interact with various enzymes, proteins, and other biomolecules. It is involved in the citric acid cycle, a crucial metabolic pathway in all aerobic organisms . The citric acid cycle plays a pivotal role in energy production, where it catalyzes the oxidation of acetyl-CoA to CO2 and H2O .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It has been shown to have a protective effect on hepatic injury, potentially through its involvement in metabolic pathways . Additionally, it has been suggested to have anti-cancer effects, such as the inhibition of glycolysis and the promotion of cytotoxic drug sensitivity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the citric acid cycle, where it participates in the conversion of citric acid-derived pyruvic acid into acetic acid, a process that may yield two ATPs per molecule of citric acid .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been shown that the weight percentage of Fe increases while increasing the bath concentration
Metabolic Pathways
This compound is involved in the citric acid cycle, a key metabolic pathway. This cycle plays a central role in the metabolic breakdown of carbohydrates, fats, and proteins into carbon dioxide and water, with the concomitant production of energy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. For instance, it has been suggested that a sodium symporter, SeCitS, is involved in the uptake of citrate in Salmonella enterica . The transport mechanism involves a rigid-body rotation of a helix bundle that translocates the bound substrates across the membrane .
Subcellular Localization
Given its involvement in the citric acid cycle, it is likely that it is localized to the mitochondria, where this cycle occurs
Preparation Methods
Synthetic Routes and Reaction Conditions: Diammonium citrate can be synthesized by dissolving citric acid in water, followed by the addition of liquid ammonia. The solution is then evaporated and concentrated, and ethanol is added to precipitate this compound crystals . Another method involves dissolving citric acid in water to prepare a 39%-51% solution, introducing liquid ammonia, and controlling the pH value to be within 4.5-5.5. The mixture is then cooled to room temperature to crystallize this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of citric acid and liquid ammonia. The process includes dissolving citric acid in water, adding liquid ammonia, and then crystallizing the product through cooling and centrifugation .
Chemical Reactions Analysis
Types of Reactions: Diammonium citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reactions: These reactions often require catalysts or specific conditions to proceed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbon dioxide and water, while substitution reactions can produce various citrate derivatives .
Scientific Research Applications
Diammonium citrate has a wide range of scientific research applications:
Chemistry: It is used as a buffering agent in various chemical reactions and analytical procedures.
Biology: this compound is used in biological research as a chelating agent to bind metal ions.
Medicine: It is used in pharmaceuticals for its buffering and chelating properties.
Industry: this compound is used in the production of rust-proofing agents, cotton printing, and plasticizers. .
Mechanism of Action
The mechanism of action of diammonium citrate involves its ability to act as a buffer and chelating agent. As a buffer, it resists changes in pH upon the addition of small amounts of acid or base. As a chelating agent, it binds to metal ions, forming stable complexes that can be easily removed or utilized in various processes .
Comparison with Similar Compounds
- Ammonium citrate dibasic
- Triammonium citrate
- Potassium dihydrogen citrate
Comparison: Diammonium citrate is unique in its specific buffering capacity and solubility properties. Compared to ammonium citrate dibasic and triammonium citrate, this compound has a distinct solubility profile and is more effective in certain buffering applications. Potassium dihydrogen citrate, on the other hand, has different ionic properties and is used in different contexts .
This compound stands out due to its versatility and effectiveness in various scientific and industrial applications, making it a valuable compound in multiple fields.
Properties
CAS No. |
3012-65-5 |
---|---|
Molecular Formula |
C6H8O7.2H3N C6H14N2O7 |
Molecular Weight |
226.18 g/mol |
IUPAC Name |
azane;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.2H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H3 |
InChI Key |
YXVFQADLFFNVDS-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[NH4+].[NH4+] |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.N.N |
Color/Form |
Granules or crystals Colorless crystals White granules |
density |
1.48 at 68 °F (USCG, 1999) - Denser than water; will sink 1.48 g/cu cm |
3012-65-5 7632-50-0 |
|
physical_description |
Ammonium citrate is a white granular solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in pharmaceuticals, and in chemical analysis. Liquid Colorless or white solid; [HSDB] White odorless granules; [MSDSonline] |
Pictograms |
Irritant |
solubility |
Slightly soluble in alcohol Soluble in about 1 part wate |
Synonyms |
HOC(CO2H)(CH2Co2NH4)2, 1.2.3-Propanetricarboxylic acid-2-hydr |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the presence of intestinal flora impact diammonium citrate utilization?
A3: Yes, the intestinal flora plays a crucial role in utilizing nitrogen from certain sources, including this compound. Research on pigs showed that while both germ-free and specific pathogen-free (SPF) piglets could incorporate nitrogen from DAC into tissue proteins, the incorporation was significantly higher in SPF piglets. [] This difference is attributed to the presence of urease-producing bacteria in the gut of SPF pigs, which can convert urea (a byproduct of NPN metabolism) into ammonia, a form of nitrogen usable for protein synthesis. []
Q2: How does this compound affect glutamine and glutamic acid levels in chicks?
A4: Studies show that feeding this compound to chicks leads to an increase in plasma glutamine concentration. [] This suggests that chicks utilize glutamine as a carrier for ammonia produced during the metabolism of this compound.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is (NH4)2C6H6O7, and its molecular weight is 226.19 g/mol.
Q4: Has this compound shown potential in applications beyond animal feed?
A6: Yes, this compound has been investigated for its potential in various applications. For instance, it is used as an additive in electroplating baths for nickel-tungsten alloys. Research indicates that the addition of this compound to the bath can increase the percentage of tungsten in the electroformed alloy, although it also increases internal stress. [, ]
Q5: Can this compound be used for decontamination purposes?
A7: Research has explored the use of this compound as a decontamination agent for aluminum contaminated with radioactive cobalt-60. Results showed high decontamination factors with minimal corrosion, making it a potentially viable option. []
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